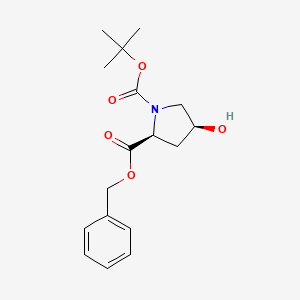

Boc-Cis-Hyp-OBzl

Description

Academic Significance of Proline and its Hydroxylated Stereoisomers in Organic Synthesis

Proline and its hydroxylated forms, such as 4-hydroxyproline, are unique among the proteinogenic amino acids due to their cyclic secondary amine structure. This rigid five-membered ring imparts significant conformational constraints on the peptide backbone, influencing the secondary structure of proteins. technologynetworks.comnih.gov In organic synthesis, this conformational rigidity is exploited to control the stereochemical outcome of reactions, making proline and its derivatives valuable as chiral catalysts and building blocks.

Hydroxyproline (B1673980), a major component of collagen, introduces an additional stereocenter and a hydroxyl group that can participate in hydrogen bonding, further influencing molecular conformation and stability. researchgate.netfrontiersin.org The stereochemistry of the hydroxyl group, being either cis or trans relative to the carboxyl group, dramatically affects the geometry of the pyrrolidine (B122466) ring and, consequently, the properties of the resulting peptides. researchgate.net Researchers utilize these stereoisomers to fine-tune the structure and function of synthetic peptides, mimicking or altering the properties of natural proteins. nih.gov The ability to incorporate specific stereoisomers of hydroxyproline is crucial for creating peptides with desired biological activities and structural integrity.

Overview of Boc-Cis-Hyp-OBzl as a Key Chiral Building Block

This compound, or N-(tert-Butoxycarbonyl)-cis-4-hydroxy-L-proline benzyl (B1604629) ester, is a specifically protected derivative of cis-4-hydroxyproline that serves as a valuable chiral building block in organic synthesis. This compound incorporates the acid-labile Boc group to protect the secondary amine and the hydrogenolysis-labile benzyl ester to protect the carboxylic acid. This protection scheme allows for the selective incorporation of the cis-hydroxyproline unit into a growing peptide chain.

The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to construct larger, more complex chiral molecules. nih.gov The inherent chirality of this compound, stemming from the stereocenters of the hydroxyproline core, allows chemists to introduce specific stereochemical information into a target molecule with a high degree of control. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry is critical for function. nih.gov The use of such pre-functionalized and protected building blocks streamlines the synthetic process, avoiding the need for complex and often low-yielding stereoselective reactions at later stages.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is well-documented in the chemical literature. Its specific combination of protecting groups and the defined stereochemistry of the hydroxyproline core make it a versatile tool for various synthetic applications.

| Property | Value |

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.37 g/mol |

| Appearance | Solid |

| Stereochemistry | (2S, 4S) |

The synthesis of peptides containing the cis-4-hydroxyproline moiety often utilizes this compound. The Boc group on the nitrogen atom prevents unwanted polymerization during the coupling of the carboxylic acid to the amino group of another amino acid. nih.gov Once the peptide bond is formed, the Boc group can be selectively removed under acidic conditions without affecting the benzyl ester protecting the carboxylic acid or the newly formed peptide bond. peptide.com This allows for the stepwise elongation of the peptide chain.

The benzyl ester protecting the carboxylic acid can be removed at a later stage of the synthesis, typically by catalytic hydrogenation. libretexts.org This orthogonal deprotection strategy is a key advantage of using this compound, providing chemists with precise control over the synthetic sequence. The cis stereochemistry of the hydroxyl group on the proline ring has been shown to influence the conformational preferences of peptides, often promoting specific helical structures. This makes this compound a valuable building block for the synthesis of collagen-mimetic peptides and other structured macromolecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications of Boc Cis Hyp Obzl As an Advanced Organic Building Block

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) provides a streamlined and efficient method for constructing peptide chains on an insoluble polymer support. Boc-Cis-Hyp-OBzl is particularly well-suited for the Boc/Bzl SPPS strategy, one of the classical and most reliable approaches in the field. nih.govuq.edu.au

The Boc/Bzl SPPS strategy is founded on the principle of differential acid lability for the removal of protecting groups. uq.edu.audu.ac.in It employs the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the semi-permanent protection of amino acid side chains and the C-terminus. seplite.com this compound is seamlessly integrated into this protocol.

The synthesis cycle begins with the deprotection of the N-terminal Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.compeptide.com This step exposes a free amino group on the growing peptide chain, which is then neutralized. Subsequently, the next amino acid in the sequence, such as this compound, is activated and coupled to the chain. The benzyl (B1604629) ester (OBzl) at the C-terminus of this compound is stable under the acidic conditions used for Boc removal, ensuring the integrity of this protecting group throughout the chain elongation process. bachem.comresearchgate.net This orthogonal protection scheme allows for the selective and sequential construction of the peptide. peptide.com

| Protecting Group | Abbreviation | Function | Cleavage Reagent | Stability |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Temporary Nα-amino protection | Trifluoroacetic Acid (TFA) | Labile to moderate acid |

| Benzyl | Bzl | Permanent side-chain/C-terminus protection | Anhydrous Hydrogen Fluoride (B91410) (HF) | Stable to TFA, labile to strong acid |

The incorporation of hydroxyproline (B1673980) residues into peptides is critical for influencing their conformation and stability, particularly in collagen and related structures. This compound serves as an efficient precursor for introducing cis-4-hydroxyproline into a peptide sequence. Once integrated into the peptidic chain via SPPS, the free hydroxyl group on the proline ring becomes available for post-synthetic modifications. This functionality allows for the creation of diverse peptide analogs with tailored properties. For example, the hydroxyl group can be a site for glycosylation, phosphorylation, or attachment of fluorescent labels, enabling the synthesis of complex glycopeptides or labeled probes for biological studies. thieme-connect.de This strategic use of this compound expands the chemical diversity of peptides that can be generated through SPPS. uq.edu.au

The final step in Boc-SPPS involves the simultaneous cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. du.ac.in This is typically achieved using a very strong acid, most commonly anhydrous hydrogen fluoride (HF). nih.govnih.gov While effective, this process presents significant challenges. The HF-mediated cleavage proceeds through an SN1 mechanism, which generates highly reactive carbocations from the benzyl and other protecting groups. nih.gov These carbocations can reattach to nucleophilic residues within the peptide, such as tryptophan, methionine, or cysteine, leading to undesired side products. nih.gov

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. nih.gov These are nucleophilic compounds that efficiently trap the carbocations before they can modify the peptide. The choice of scavenger depends on the amino acids present in the peptide sequence. This approach ensures high purity and yield of the final product. uq.edu.au

| Scavenger | Target Residue/Side Reaction |

|---|---|

| Anisole | General carbocation trapping, protects Tyrosine |

| Thioanisole | Protects Tryptophan, prevents tert-butylation |

| 1,2-Ethanedithiol (EDT) | Protects Cysteine, reduces methionine sulfoxide |

| p-Cresol | Protects Tyrosine and Tryptophan |

Utility in Solution-Phase Organic Synthesis

While SPPS is dominant, solution-phase synthesis remains indispensable for specific applications, such as the large-scale production of peptides or the synthesis of fragments for convergent strategies. researchgate.netlibretexts.org this compound is a highly effective building block in this context as well.

In solution-phase synthesis, protecting groups are crucial for controlling the sequence of bond formation. libretexts.org The orthogonal nature of the Boc and benzyl groups in this compound allows for precise, stepwise synthesis. researchgate.net The Boc group can be selectively removed with TFA without affecting the benzyl ester, allowing for elongation of the peptide chain at the N-terminus. Conversely, the benzyl ester can be selectively removed by catalytic hydrogenolysis, which leaves the Boc group intact, enabling chain elongation at the C-terminus. libretexts.org This dual-protection scheme facilitates the controlled synthesis of dipeptides or larger protected peptide fragments. These fragments can then be purified at each step and subsequently coupled together (a convergent or fragment condensation approach) to assemble complex peptide analogs. researchgate.netthieme-connect.de

Non-natural amino acids are vital components in modern drug discovery and protein engineering, offering enhanced stability, novel functionalities, or constrained conformations. this compound is an excellent starting material for the preparation of other non-natural amino acid derivatives. With its amino and carboxyl groups protected, the hydroxyl group on the proline ring serves as a handle for chemical modification. It can undergo a variety of organic reactions, such as etherification, acylation, or oxidation, to generate a library of novel hydroxyproline derivatives with diverse side chains. These new building blocks can then be deprotected and incorporated into peptides, introducing unique structural and functional properties. chempep.com

Scaffolding in Molecular Design and Development

In modern medicinal chemistry, a molecular scaffold refers to a core structure upon which various functional groups can be systematically attached to create a library of new compounds. mdpi.com The compound this compound, a protected derivative of cis-4-hydroxy-L-proline, serves as a quintessential example of such a scaffold. Its rigid pyrrolidine (B122466) ring provides a structurally defined foundation, enabling the precise spatial arrangement of appended functionalities. This pre-organization is critical in designing molecules that can effectively interact with specific biological targets. The strategic use of this building block allows researchers to explore chemical space efficiently, leveraging its inherent structural biases to develop novel therapeutic agents and chemical probes.

Peptidomimetics are compounds designed to mimic natural peptides but often possess enhanced stability, bioavailability, and receptor selectivity. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape, reducing the entropic penalty upon binding to a target.

| Building Block Feature | Structural Impact | Common Resulting Secondary Structure | Reference |

|---|---|---|---|

| Pyrrolidine Ring | Restricts backbone dihedral angle Φ to approximately -65° ± 25°. | Turns, Loops | nih.gov |

| Cis-4-Substitution | Influences ring pucker equilibrium (Cγ-endo vs. Cγ-exo) and can affect the cis/trans ratio of the preceding amide bond. | β-Turns, Hairpins | nih.govnih.gov |

| Tertiary Amide Bond | Prevents the formation of a hydrogen bond at the amide nitrogen, acting as a helix breaker or turn inducer. | Polyproline Helices (PPII), β-Turns | nih.govquora.com |

The utility of this compound extends beyond its direct incorporation into peptidomimetics; it also serves as a versatile precursor for the synthesis of more complex and functionally diverse pharmaceutical intermediates. biorxiv.org The compound is equipped with three distinct functional handles that can be selectively manipulated: the Boc-protected amine, the benzyl ester-protected carboxylic acid, and the secondary hydroxyl group.

The protecting groups, Boc (tert-butyloxycarbonyl) and OBzl (benzyl ester), are orthogonal. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the benzyl ester is typically cleaved via hydrogenolysis (e.g., using Pd/C and H₂ gas). This orthogonality allows for selective deprotection and subsequent elaboration at either the N-terminus or C-terminus.

Furthermore, the cis-hydroxyl group is a key site for synthetic modification. It can be transformed into a variety of other functionalities, enabling the creation of novel proline analogs. For instance, the hydroxyl group can be converted to an azide (B81097) for use in click chemistry, a fluorine atom to modulate electronic properties and metabolic stability, or used as a handle for etherification to introduce new side chains. acs.org These transformations convert the basic hydroxyproline scaffold into advanced intermediates for the synthesis of complex heterocyclic systems and highly substituted pyrrolidines, which are valuable motifs in drug discovery. biorxiv.org

| Functional Group | Reaction Type | Reagents (Example) | Resulting Intermediate | Reference |

|---|---|---|---|---|

| N-terminal Boc Group | Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Free secondary amine for peptide coupling or derivatization. | acs.org |

| C-terminal Benzyl Ester | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Free carboxylic acid for amide bond formation. | biorxiv.org |

| cis-Hydroxyl Group | Nucleophilic Substitution (via activation) | 1. Tosyl chloride, Pyridine 2. Sodium Azide (NaN₃) | Azido-proline derivative for click chemistry or reduction to an amino group. | nih.gov |

| Fluorination | Diethylaminosulfur trifluoride (DAST) | Fluoro-proline derivative with altered conformational and electronic properties. | acs.org |

Advanced Spectroscopic and Structural Elucidation of Boc Cis Hyp Obzl Derivatives

Mass Spectrometry (MS) Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique effectively used for the mass analysis of organic molecules, including protected amino acid derivatives. This method involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy, facilitating the ionization and desorption of analyte molecules. The ionized species are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer, providing precise molecular weight information. For Boc-Cis-Hyp-OBzl, MALDI-TOF MS is a crucial tool for confirming its molecular identity. The compound has a molecular formula of C17H23NO5, corresponding to a molecular weight of approximately 321.4 g/mol . futurechem.shop, glbiochem.com In a typical positive-ion mode MALDI-TOF mass spectrum, the primary ion observed would be the protonated molecule, [M+H]+.

Data Table: Expected MALDI-TOF MS Data for this compound

| Ion Type | Expected m/z |

| [M+H]+ | ~322.4 |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is an indispensable technique for unequivocally determining the three-dimensional structure of crystalline organic compounds, including the absolute stereochemistry at chiral centers. hmdb.ca, vulcanchem.com This method involves diffracting X-rays off a single crystal of the compound, with the resulting diffraction pattern analyzed to reconstruct the electron density map and determine atomic positions. For this compound, X-ray crystallography would provide definitive confirmation of its molecular architecture. It allows for the assignment of absolute configurations at the stereogenic centers, specifically at the C2 and C4 positions of the proline ring, and verifies the cis orientation of the hydroxyl group relative to the carboxylate moiety. nih.gov Furthermore, it can confirm the presence and integrity of the N-Boc protecting group and the benzyl (B1604629) ester functionality, as well as reveal details such as bond lengths, bond angles, and intermolecular interactions in the solid state. fishersci.fi

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present within a molecule by analyzing its vibrational modes. futurechem.shop, glbiochem.com IR spectroscopy measures the absorption of infrared radiation as molecules vibrate, while Raman spectroscopy detects the inelastic scattering of light, which is related to molecular vibrations. Both techniques are highly sensitive to the types of chemical bonds and functional groups present. This compound possesses several key functional groups that exhibit characteristic vibrational signatures. These include the tert-butoxycarbonyl (Boc) protecting group, the benzyl ester, the hydroxyl group, and the pyrrolidine (B122466) ring with its secondary amine. The Boc group is typically characterized by a strong carbonyl (C=O) stretching vibration in the range of 1700-1730 cm⁻¹. The benzyl ester carbonyl stretch usually appears at a slightly higher frequency, around 1730-1750 cm⁻¹. The hydroxyl (O-H) stretching vibration is expected to be a broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibration of the Boc carbamate (B1207046) is typically observed between 3300-3500 cm⁻¹. Various C-H stretching vibrations for the aliphatic portions (tert-butyl, pyrrolidine ring) and the aromatic benzyl group will be present in the 2850-3100 cm⁻¹ region. Raman spectroscopy can offer complementary information, particularly for symmetric vibrations and the aromatic ring modes.

Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

| Boc C=O (carbamate) | 1700-1730 | Carbonyl stretch |

| Ester C=O | 1730-1750 | Carbonyl stretch |

| O-H (hydroxyl) | 3200-3500 (broad) | Hydroxyl stretch |

| N-H (Boc) | 3300-3500 | Amine stretch |

| C-H (aliphatic) | 2850-3000 | Alkyl stretch |

| C-H (aromatic) | 3030-3100 | Aromatic stretch |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property exhibited by chiral molecules, which are compounds that are non-superimposable on their mirror images. hmdb.ca This phenomenon is measured using a polarimeter, which quantifies the extent to which a chiral substance rotates the plane of polarized light. The specific rotation ([α]) is a standardized value that accounts for concentration, path length, temperature, and the wavelength of light used, typically the sodium D line (589 nm). For this compound, which contains stereogenic centers, optical rotation measurements are crucial for assessing its enantiomeric purity and confirming its stereochemical identity. vulcanchem.com The parent compound, cis-4-hydroxy-D-proline, has been reported to exhibit a specific rotation in the range of +56° to +60° (at 24°C, 589 nm, c=2 in water). vwr.com Consequently, the L-enantiomer, which is often the desired form in biochemical and synthetic applications, would be expected to display a negative specific rotation of a similar magnitude, for example, around -58°. Consistent measurement of the expected specific rotation value provides strong evidence for the chiral integrity and purity of the synthesized this compound.

Theoretical and Computational Studies on the Conformational Landscape of Cis 4 Hydroxyproline Moieties

Quantum Mechanical (QM) Calculations

Quantum mechanical methods provide a high level of accuracy in describing molecular structures and energies, forming the foundation for understanding conformational preferences.

Density Functional Theory (DFT) is a widely employed computational method for determining the ground-state geometries and relative energies of various conformers. By employing functionals like B3LYP or MN-15L with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVTZ), researchers can map out the potential energy surface of cis-4-hydroxyproline derivatives. These calculations reveal the preferred puckering modes of the pyrrolidine (B122466) ring and the relative stabilities of different rotamers. For instance, DFT studies on cis-4-hydroxyproline (cis-4-Hyp) derivatives indicate that the cis configuration often favors a Cγ-endo ring pucker, which can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl of the ester or amide moiety rsc.orgnih.govnih.gov. Gas-phase DFT optimizations at the B3LYP level have shown a strong preference for the cis conformation in the prolyl amide bond for certain cis-4-hydroxyproline derivatives nih.gov.

Table 1: Relative Energies of cis-4-Hydroxyproline Conformers (Illustrative Data)

| Conformer Description | Relative Energy (kcal/mol) | Notes |

| Cγ-endo pucker, trans amide, H-bond | 0.0 | Global minimum; intramolecular H-bond between 4-OH and carbonyl. |

| Cγ-endo pucker, cis amide, H-bond | 1.5 | Stable conformer with H-bond. |

| Cγ-exo pucker, trans amide, no H-bond | 3.2 | Less stable due to lack of stabilizing interactions. |

| Cγ-exo pucker, cis amide, no H-bond | 4.8 | Least stable conformer in this example. |

Note: The data in this table are illustrative and represent typical findings from DFT studies on cis-4-hydroxyproline derivatives. Specific energy values are highly dependent on the exact molecule, functional, and basis set used.

While DFT provides a good balance of accuracy and computational cost, high-level ab initio methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster singles and doubles (CCSD(T)) are often used to refine the energies of key stationary points identified by DFT. These calculations offer higher accuracy, especially for systems with significant electron correlation or weak interactions. For proline derivatives, ab initio methods can provide more precise relative energies between conformers and transition states, aiding in a more accurate prediction of reaction barriers or conformational equilibria nih.gov. For instance, calibration of DFT functionals against ab initio methods like MP2 and DLPNO-CCSD(T) is crucial for accurately studying the stereoelectronic effects of prolyl-4-hydroxylation, which influence ring pucker and peptide bond stability nih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations complement QM calculations by exploring the dynamic behavior of molecules over time, particularly in solution, and capturing the effects of thermal motion and solvent interactions.

The presence of solvent molecules significantly influences the conformational landscape of amino acid derivatives. MD simulations can employ explicit solvent models (e.g., TIP3P water) or implicit solvent models (e.g., Polarizable Continuum Model - PCM) to account for these effects. Solvent molecules can stabilize certain conformers through hydrogen bonding and solvation shells, thereby altering their relative populations compared to gas-phase calculations. For example, continuum solvation models have been shown to reduce the cis prolyl amide population in some cis-4-hydroxyproline derivatives, bringing theoretical predictions into better agreement with experimental observations nih.gov. Solvent polarity can also affect the energy barriers for cis-trans isomerization, generally increasing the cis population and barriers with increasing solvent polarity researchgate.net.

Table 2: Influence of Solvent on cis-Prolyl Amide Population (Illustrative Data)

| Compound Type | Solvent Model | Relative cis Population (%) | Notes |

| cis-4-Hydroxyproline (X) | Gas Phase | 70 | High cis population predicted in isolation. |

| cis-4-Hydroxyproline (X) | Implicit Water | 55 | Solvation reduces cis population, consistent with experimental trends. |

| cis-4-Hydroxyproline (Y) | Gas Phase | 60 | Moderate cis preference. |

| cis-4-Hydroxyproline (Y) | Explicit Water | 40 | Explicit solvent further reduces cis population, indicating specific solvation effects. |

Note: The data in this table are illustrative and represent typical trends observed when comparing gas-phase calculations with solvent-inclusive models for cis-4-hydroxyproline derivatives.

Analysis of cis-trans Isomerization of Proline Residues

Proline's unique cyclic structure allows for cis-trans isomerization around its peptide bond, a process that is often rate-limiting in protein folding. Computational studies are vital for understanding the factors that influence this isomerization. DFT calculations have been used to determine the energy barriers for cis-trans isomerization of N-acetylproline methylamide derivatives, revealing that substituents at the Cγ position can significantly impact these barriers and the preferred rotation direction acs.org. Intramolecular hydrogen bonding, particularly involving the hydroxyl group in hydroxyproline (B1673980), can play a crucial role in tuning the thermodynamics of prolyl amide cis/trans isomerization, often favoring specific conformations or influencing the equilibrium populations nih.govnih.gov. For example, the presence of a hydroxyl group at the 4S position can lead to an intramolecular hydrogen bond that stabilizes the trans amide bond population in hydroxyproline nih.govnih.gov. Molecular dynamics simulations, sometimes employing accelerated sampling techniques, are also used to observe this isomerization directly and to quantify the populations of cis and trans conformers in various environments nih.govucsb.edu. The cis-trans isomerization of peptidyl-prolyl bonds is often a bottleneck in protein refolding, and computational studies help elucidate the mechanisms and catalytic possibilities of this process nih.govacs.orgmdpi.com.

Table 3: cis-trans Isomerization Parameters for Proline Derivatives (Illustrative Data)

| Compound Type | Isomerization Barrier (kcal/mol) | Equilibrium cis Population (%) | Notes |

| N-acetylproline methylamide | 18-20 | ~25 | Baseline values for a simple proline derivative. |

| N-acetyl-4-hydroxyproline methylamide (4R) | 17-19 | ~30 | 4R-hydroxylation slightly favors cis population due to gauche effect and exo pucker. |

| N-acetyl-4-hydroxyproline methylamide (4S) | 16-18 | ~40 | 4S-hydroxylation, with potential for H-bonding, can further increase cis population and lower barrier. nih.govnih.govnih.gov |

| Peptide bond in proline-rich sequences | ~15-20 | Variable | In peptides, cis populations can range from <1% to >30% depending on sequence context and solvent. nih.govpnas.orgfrontiersin.org |

Note: The data in this table are illustrative and represent typical findings from computational studies on proline and hydroxyproline derivatives. Actual values can vary significantly based on the specific molecule, computational method, and conditions.

Q & A

Q. What are the optimal synthetic routes for Boc-Cis-Hyp-OBzl, and how should reaction conditions be tailored to minimize side products?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key considerations include:

-

Protection Strategy : Use Boc (tert-butoxycarbonyl) for amine protection and OBzl (benzyl ester) for carboxyl protection. Ensure orthogonal protection to avoid premature deprotection .

-

Reaction Monitoring : Employ TLC or HPLC to track reaction progress. Side products (e.g., racemization) can arise from prolonged exposure to basic conditions during coupling steps; minimize by using low temperatures (0–4°C) and short reaction times .

-

Purification : Use flash chromatography or preparative HPLC. Validate purity with ≥95% HPLC area-under-curve (AUC) and concordant NMR/MS data .

- Example Data Table :

| Parameter | Optimal Condition | Common Side Products |

|---|---|---|

| Coupling Reagent | HBTU/HOBt in DMF | Diketopiperazine |

| Temperature | 0–4°C | Racemized Hyp derivatives |

| Deprotection Agent | TFA (for Boc), H₂/Pd-C (OBzl) | Incomplete deprotection |

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry (cis vs. trans Hyp) using H-NMR coupling constants (; ). -NMR can verify benzyl ester (OBzl) carbonyl signals (~170 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF should match theoretical molecular weight (e.g., C₁₅H₂₄N₂O₅: [M+H]⁺ = 335.17). Fragmentation patterns help identify protecting groups .

- Chromatography : Use reversed-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to assess purity. Retention times should align with literature benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer :

- Replication : Repeat synthesis and analysis to rule out experimental error. Ensure solvents are deuterated (NMR) and matrices are optimized (MS) .

- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For MS discrepancies, compare isotopic patterns with theoretical models .

- Controlled Degradation : Hydrolyze OBzl under mild acidic conditions (e.g., 1M HCl) and re-analyze fragments to confirm structural assignments .

Q. What strategies are effective for incorporating this compound into complex peptide sequences while maintaining stereochemical integrity?

- Methodological Answer :

-

Coupling Conditions : Use low-racemization agents like PyBOP or OxymaPure. Monitor via CD spectroscopy or Marfey’s assay for chiral integrity .

-

Orthogonal Protection : Retain Boc for Hyp and use Fmoc for other residues. Deprotect Boc last with TFA to avoid side reactions .

-

Stability Testing : Assess peptide stability under physiological pH (7.4) and temperature (37°C) to evaluate OBzl ester hydrolysis rates .

- Example Workflow :

Synthesize peptide sequence using Fmoc-SPPS.

Incorporate this compound at desired position via HATU/DIPEA activation.

Deprotect Fmoc groups with 20% piperidine, retain Boc/OBzl.

Cleave from resin with TFA, purify, and validate via LC-MS .

Data Contradiction Analysis

- Case Study : Discrepancy in Hyp Configuration (NMR vs. X-ray):

- Hypothesis : NMR suggests cis-Hyp, but X-ray shows trans.

- Resolution :

Re-examine NMR sample preparation (e.g., solvent polarity affecting J-couplings).

Perform variable-temperature NMR to detect conformational flexibility.

Validate with NOESY for spatial proximity of Hyp substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.